2,3,4,9-Tetrahydro-1H-carbazol-2-amine
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-2-amine is a heterocyclic compound with the molecular formula C12H14N2 It is a derivative of carbazole, a structure known for its biological and pharmacological activities
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazol-2-amine has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is the CpxA phosphatase . This enzyme plays a crucial role in the bacterial two-component signal transduction system, CpxRA .
Mode of Action
This compound acts by inhibiting the phosphatase activity of CpxA . This inhibition leads to the activation of the CpxRA system .
Biochemical Pathways
The compound’s action affects the CpxRA system , a two-component signal transduction pathway in bacteria . The downstream effects of this pathway’s activation are yet to be fully understood.
Pharmacokinetics
The compound’s molecular weight is186.26 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of CpxA phosphatase activity by this compound leads to the activation of the CpxRA system . This activation can eliminate the virulence of many pathogens in human and mouse infection models .
Safety and Hazards
Future Directions
The future directions for the study of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine could involve further exploration of its oxidation processes and the development of new synthesis methods . The broad spectrum of biological activity observed among tetrahydrocarbazole derivatives, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity, suggests potential future applications in these areas .
Biochemical Analysis
Biochemical Properties
2,3,4,9-Tetrahydro-1H-carbazol-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can interact with receptor proteins, potentially modulating signal transduction pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body. Additionally, the compound may influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Similar in structure but lacks the amine group at the 2-position.
5,6,7,8-Tetrahydrocarbazole: Another derivative with hydrogenation at different positions.
2,3,4,9-Tetrahydro-1H-carbazol-3-amine: Similar structure with the amine group at the 3-position.
Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is unique due to the presence of the amine group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBNIKRHYDWHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608401 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72898-07-8 | |
Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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